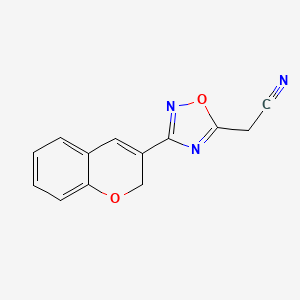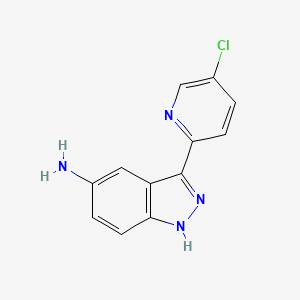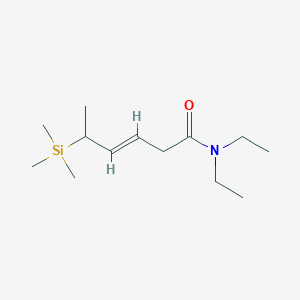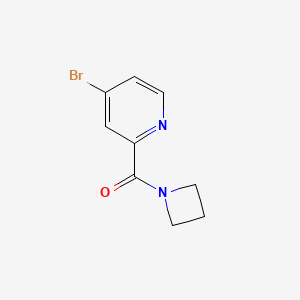
1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is an organic compound that features an aziridine ring substituted with a benzenesulfonyl group and a but-3-en-1-yl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine can be synthesized through the reaction of benzenesulfonyl chloride with 2-(but-3-en-1-yl)aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, leading to ring-opening and the formation of new bonds. This reactivity makes it a valuable intermediate in organic synthesis and drug development.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)aziridine: Lacks the but-3-en-1-yl group, making it less versatile in certain synthetic applications.
2-(But-3-en-1-yl)aziridine: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.
Uniqueness: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is unique due to the presence of both the benzenesulfonyl and but-3-en-1-yl groups, which confer distinct reactivity and versatility in synthetic applications
Propriétés
Numéro CAS |
62035-88-5 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-but-3-enylaziridine |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-7-11-10-13(11)16(14,15)12-8-5-4-6-9-12/h2,4-6,8-9,11H,1,3,7,10H2 |
Clé InChI |
PCCBLWUASASHJC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1CN1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)





![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)




![Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11869853.png)


